![molecular formula C35H66O6 B12665425 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate CAS No. 94200-85-8](/img/structure/B12665425.png)
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is a synthetic ester compound with the molecular formula C35H66O6This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a valuable ingredient in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate typically involves the esterification of glycerol with palmitic acid and octanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. The reaction conditions are optimized to achieve maximum conversion and minimize by-products .
化学反応の分析
Types of Reactions
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, palmitic acid, and octanoic acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxygenated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Oxidation: Carboxylic acids and other oxygenated products.
Reduction: Alcohols.
科学的研究の応用
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in topical formulations and as an emollient in skincare products.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
作用機序
The mechanism of action of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The ester bonds can also be hydrolyzed by enzymes, releasing the constituent fatty acids, which can participate in metabolic pathways .
類似化合物との比較
Similar Compounds
- 2,3-Bis[(1-oxooctyl)oxy]propyl stearate
- 2,3-Bis[(1-oxooctyl)oxy]propyl myristate
- 2,3-Bis[(1-oxooctyl)oxy]propyl laurate
Uniqueness
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is unique due to its specific combination of palmitic acid and octanoic acid esters. This combination imparts distinct physicochemical properties, such as melting point, solubility, and hydrophobicity, making it suitable for specific applications in cosmetics, pharmaceuticals, and industrial formulations .
特性
CAS番号 |
94200-85-8 |
|---|---|
分子式 |
C35H66O6 |
分子量 |
582.9 g/mol |
IUPAC名 |
2,3-di(octanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3 |
InChIキー |
DOGUBKIAUPWEJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


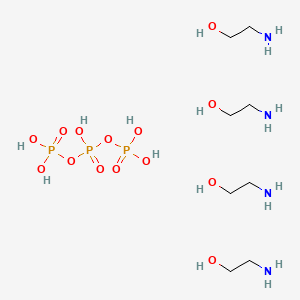
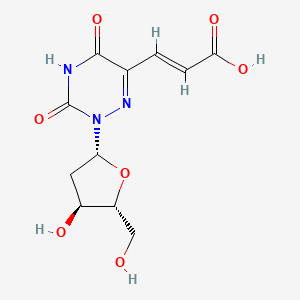
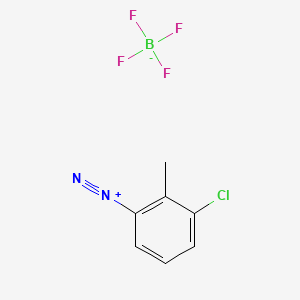
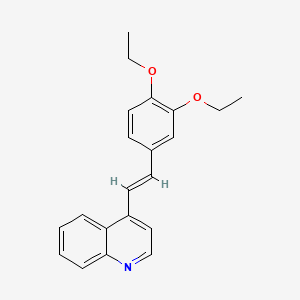
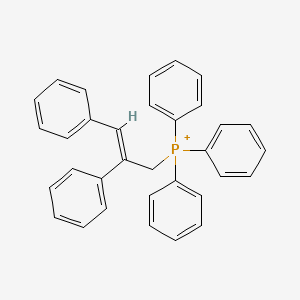
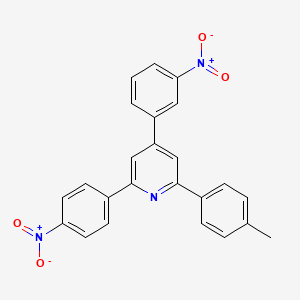

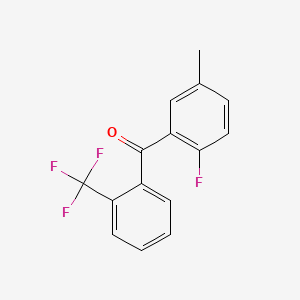
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
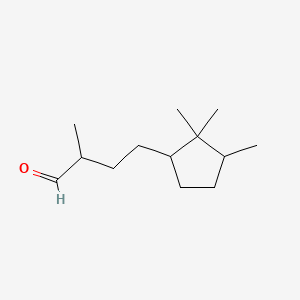

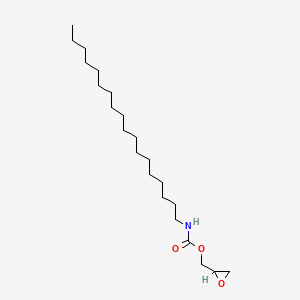
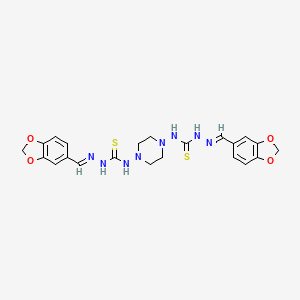
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
